![molecular formula C22H17BrN4O2 B2362678 2-Amino-4-(4-Bromphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitril CAS No. 758700-82-2](/img/structure/B2362678.png)
2-Amino-4-(4-Bromphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amino group (NH2), a nitrile group (CN), a pyridine ring, and a bromophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the bromophenyl group could take part in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the nitrile and amino groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Diese Verbindung, ein Derivat von Pyrazolin, kann verschiedene biologische Aktivitäten haben. Pyrazoline und ihre Derivate haben sich als biologisch und pharmakologisch wirksam erwiesen . Zu diesen Aktivitäten gehören antibakterielle, antifungale, antiparasitäre, entzündungshemmende, antidepressive, antikonvulsive, antioxidative und antitumorale Wirkungen .
Neurotoxische Potentiale
Die Verbindung könnte verwendet werden, um neurotoxische Potentiale zu untersuchen. Eine Studie untersuchte beispielsweise die neurotoxischen Potentiale eines neu synthetisierten Pyrazolin-Derivats auf die AchE-Aktivität und den MDA-Spiegel im Gehirn von Alevins in Verbindung mit Verhaltensparametern, Schwimmvermögen .
Antimikrobielle Anwendungen
2-Aminopyridin und seine Derivate sind gute Kandidaten für antimikrobielle Anwendungen . Aufgrund der strukturellen Ähnlichkeit könnte "2-Amino-4-(4-Bromphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitril" ebenfalls potenzielle antimikrobielle Anwendungen haben.
Korrosionsschutzanwendungen
2-Aminopyridin und seine Derivate können für Korrosionsschutzanwendungen verwendet werden . Dies deutet darauf hin, dass "this compound" möglicherweise auch für ähnliche Anwendungen eingesetzt werden kann.
Molekularsensoranwendungen
2-Aminopyridin und seine Derivate können für molekulare Sensoranwendungen verwendet werden . Dies deutet darauf hin, dass "this compound" möglicherweise auch für ähnliche Anwendungen eingesetzt werden kann.
Fluoreszierende Markierung für den Oligosaccharidnachweis
2-Aminopyridin (2AP) ist ein Derivatisierungsmittel, das als fluoreszierende Markierung für den Oligosaccharidnachweis, die chromatographische Trennung, die fluorometrische oder massenspektrometrische Analyse verwendet werden kann . Aufgrund der strukturellen Ähnlichkeit könnte "this compound" auch in dieser Anwendung ein Potenzial haben.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2/c1-13-10-18-20(22(28)27(13)12-16-4-2-3-9-26-16)19(17(11-24)21(25)29-18)14-5-7-15(23)8-6-14/h2-10,19H,12,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOVFJJCHVEMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
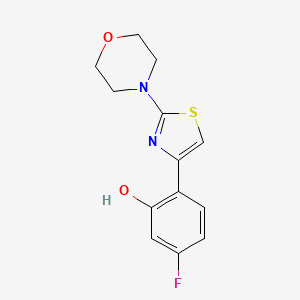
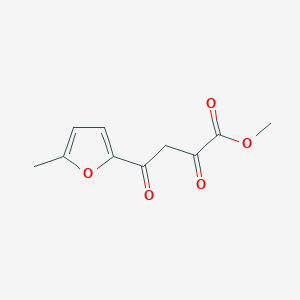
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)
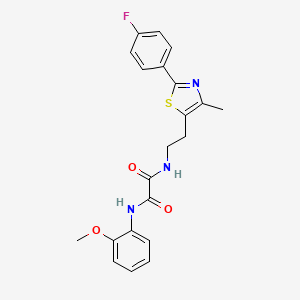
![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)
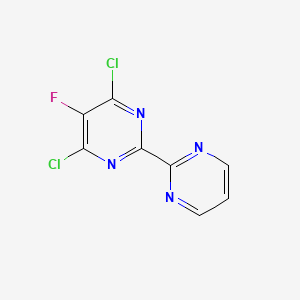
![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
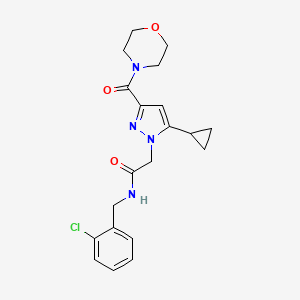


![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)
![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)
